molecular formula C8H9BrF2N4O2 B6644503 N'-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine

N'-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine

Cat. No.: B6644503
M. Wt: 311.08 g/mol
InChI Key: CGNSNLVCRSQODC-UHFFFAOYSA-N
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Description

N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is a complex organic compound that features a pyridine ring substituted with bromine and nitro groups, along with a difluoropropane diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine typically involves multiple steps. One common approach starts with the bromination of 2-nitropyridine to yield 3-bromo-5-nitropyridine . This intermediate is then subjected to nucleophilic substitution reactions with difluoropropane diamine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The compound can be oxidized under strong conditions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include various oxidized derivatives depending on the conditions.

Scientific Research Applications

N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, while the difluoropropane diamine moiety can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine is unique due to the presence of both bromine and nitro groups on the pyridine ring, combined with a difluoropropane diamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-(3-bromo-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N4O2/c9-6-1-5(15(16)17)2-13-7(6)14-4-8(10,11)3-12/h1-2H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNSNLVCRSQODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NCC(CN)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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